molecular formula C20H18FN3O2 B7531956 (E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide

(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide

Cat. No. B7531956
M. Wt: 351.4 g/mol
InChI Key: YNZRPDVLBRGSHW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide is a chemical compound with potential applications in scientific research. It is commonly referred to as a selective estrogen receptor modulator (SERM) due to its ability to selectively bind to estrogen receptors in different tissues. The compound has been synthesized and studied extensively in recent years, and its unique properties make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide involves its selective binding to estrogen receptors in different tissues. This binding can activate or inhibit various cellular processes, depending on the tissue and the context of the interaction. The compound has been shown to have both estrogenic and antiestrogenic effects, depending on the tissue and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide are diverse and depend on the tissue and the context of the interaction. The compound has been shown to affect various cellular processes, including gene expression, cell proliferation, and apoptosis. It has also been shown to have effects on bone density, lipid metabolism, and cardiovascular function.

Advantages and Limitations for Lab Experiments

The advantages of (E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide for lab experiments include its selectivity for estrogen receptors, which allows for more precise manipulation of cellular processes. The compound is also relatively stable and easy to handle in the lab. However, the limitations of the compound include its complex synthesis process and the potential for off-target effects at higher concentrations.

Future Directions

There are several future directions for research on (E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide. One direction is to investigate the potential therapeutic benefits of (E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamides in treating diseases such as breast cancer and osteoporosis. Another direction is to study the effects of the compound on different tissues and cellular processes to better understand its mechanism of action. Additionally, the development of new synthetic methods for the compound could improve its yield and purity, making it more accessible for further research.

Synthesis Methods

The synthesis of (E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide involves the reaction of several chemical compounds, including 4-fluoroacetophenone, 2-(2-imidazol-1-ylethoxy)aniline, and prop-2-enamide. The process is complex and requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide has been studied extensively for its potential applications in scientific research. The compound has been shown to selectively bind to estrogen receptors in different tissues, which makes it a valuable tool for studying the role of estrogen in various physiological processes. It has also been used to investigate the potential therapeutic benefits of (E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamides in treating certain diseases, such as breast cancer and osteoporosis.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-17-8-5-16(6-9-17)7-10-20(25)23-18-3-1-2-4-19(18)26-14-13-24-12-11-22-15-24/h1-12,15H,13-14H2,(H,23,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZRPDVLBRGSHW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)F)OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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